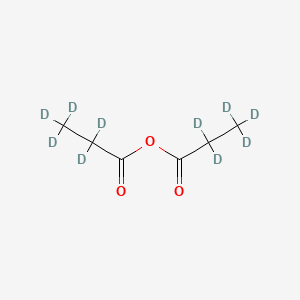

Propionic anhydride-d10

Description

BenchChem offers high-quality Propionic anhydride-d10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propionic anhydride-d10 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,3-pentadeuteriopropanoyl 2,2,3,3,3-pentadeuteriopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-5(7)9-6(8)4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVAMUWZEOHJOQ-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)OC(=O)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731122 | |

| Record name | (~2~H_5_)Propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870471-31-1 | |

| Record name | (~2~H_5_)Propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 870471-31-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propionic Anhydride-d10: Technical Guide to Chemical Properties & Applications

Executive Summary

Propionic anhydride-d10 (CAS: 870471-31-1) is the fully deuterated isotopologue of propionic anhydride.[1][2] It serves as a critical derivatization reagent in quantitative mass spectrometry (GC-MS/LC-MS) and stable isotope labeling workflows. By introducing a propionyl-d5 moiety to analytes (amines, alcohols, phenols), it enables precise quantification via Isotope Dilution Mass Spectrometry (IDMS) and enhances structural elucidation by inducing predictable mass shifts (+5 Da per functional group).

This guide details the physicochemical profile, reaction mechanisms, and validated protocols for utilizing propionic anhydride-d10 in high-sensitivity bioanalysis.

Part 1: Physicochemical Profile[3][4][5]

The substitution of protium (

Table 1: Comparative Properties (H10 vs. D10)

| Property | Propionic Anhydride (Standard) | Propionic Anhydride-d10 (Isotope) | Relevance |

| Formula | Stoichiometry | ||

| MW ( g/mol ) | 130.14 | 140.20 | Mass Spectrometry shift (+10 Da parent) |

| CAS Number | 123-62-6 | 870471-31-1 | Procurement/Safety |

| Density (25°C) | 1.015 g/mL | ~1.090 g/mL | Volumetric dosing accuracy |

| Boiling Point | 167°C | ~167°C | GC inlet parameters |

| Isotopic Purity | N/A | ≥98 atom % D | Signal-to-noise in MS |

| Flash Point | 74°C | 74°C | Flammability safety |

| Solubility | Soluble in CHCl | Same | Solvent selection |

Critical Note on Mass Shift: While the reagent itself is +10 Da heavier than the standard, the derivatization tag (propionyl-d5 group) adds +5 Da per reaction site relative to the non-deuterated propionyl group.

Propionyl-h5 mass: ~57 Da

Propionyl-d5 mass: ~62 Da

Part 2: Mechanistic Utility

Nucleophilic Acyl Substitution

Propionic anhydride-d10 acts as an electrophile. Nucleophiles (analytes with -OH, -NH

Kinetic Isotope Effect (KIE)

In acylation reactions involving d10-anhydride, secondary deuterium isotope effects are generally negligible for reaction yield but ensure the label is stable. The C-D bonds are stronger than C-H bonds, preventing metabolic degradation or back-exchange during sample processing.

Diagram 1: Acylation Mechanism

The following diagram illustrates the transfer of the deuterated acyl group to a generic alcohol substrate.

Caption: Mechanism of acylation. The analyte attacks the d10-anhydride, resulting in a propionyl-d5 tagged product (+5 Da shift).

Part 3: Application Workflows

The primary application of Propionic Anhydride-d10 is in GC-MS metabolomics (Short Chain Fatty Acids - SCFAs, amines, opiates) and proteomics .

Validated Protocol: GC-MS Derivatization of Amines/Alcohols

This protocol is adapted for the quantification of opiates (e.g., morphine) or amino acids, ensuring minimal hydrolysis and maximum yield.

Reagents Required:

-

Pyridine (Anhydrous) – Acts as an acid scavenger and nucleophilic catalyst.

-

Ethyl Acetate or Chloroform (Extraction solvent).

-

Buffer: 2M Ammonium Bicarbonate (for quenching).[4]

Step-by-Step Methodology:

-

Sample Preparation:

-

Aliquot 50–100 µL of biological sample (plasma/urine).

-

Spike with Internal Standard (IS). Note: If using d10-anhydride for the sample, use non-deuterated analogs as IS, or vice versa (Inverse Labeling).

-

-

Extraction (LLE):

-

Adjust pH to basic (>9) for amines or acidic (<3) for acids.

-

Extract with organic solvent (e.g., Ethyl Acetate).

-

Evaporate to dryness under N

stream at 40°C.

-

-

Derivatization Reaction:

-

Reconstitute residue in 50 µL Pyridine .

-

Add 50 µL Propionic Anhydride-d10 .

-

Critical Step: Seal vial tightly (Teflon-lined cap).

-

Incubate: 80°C for 15–30 minutes.

-

Mechanism:[5][3][6][7][8] Pyridine catalyzes the formation of an N-acylpyridinium intermediate, which is more reactive than the anhydride itself.

-

-

Quenching & Cleanup:

-

Cool to room temperature.

-

Add 100 µL 2M Ammonium Bicarbonate (Quenches excess anhydride to propionate).

-

Vortex for 10 seconds.

-

Evaporate solvent or perform a secondary extraction if necessary to remove pyridine (which can tail on GC columns).

-

-

GC-MS Analysis:

-

Inject 1 µL in Splitless mode.

-

Monitor ions: Look for the mass shift of +5 Da (mono-derivatized) or +10 Da (di-derivatized) relative to non-labeled standards.

-

Diagram 2: GC-MS Workflow Logic

Caption: Step-by-step derivatization workflow for GC-MS analysis using Propionic Anhydride-d10.

Part 4: Synthesis, Stability & Handling[4]

Synthesis Route

Propionic anhydride-d10 is typically synthesized via the dehydration of Propionic acid-d5 using a dehydrating agent (e.g., P

-

Reaction:

Stability & Storage[3]

-

Hydrolysis Sensitivity: The reagent degrades rapidly in the presence of moisture to form Propionic Acid-d5.

-

Storage: Store at room temperature or 4°C in a desiccator. Keep container tightly sealed under inert gas (Argon/Nitrogen) after use.

-

Shelf Life: >2 years if protected from moisture.

Part 5: Safety & Regulatory (E-E-A-T)

Hazards[1][2][3][4][13][14]

-

Corrosive (GHS05): Causes severe skin burns and eye damage.

-

Lachrymator: Vapors are irritating to the respiratory tract and eyes.[9][10]

Handling Protocol

-

Engineering Controls: Always handle inside a certified chemical fume hood.

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Spill Management: Neutralize spills with sodium bicarbonate solution before disposal. Do not add water directly to the bulk reagent (exothermic hydrolysis).

References

-

Sigma-Aldrich. Propionic anhydride-d10 Product Sheet & COA. Merck KGaA.

-

Kushnir, M. M., et al. (1999). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Journal of Analytical Toxicology. (Demonstrates propionic anhydride utility in opiate analysis).

-

Altasciences. Effective Carryover Reduction by Derivatization of Residual Analyte. (Case study on using propionic anhydride to eliminate carryover).

-

PubChem. Propionic Anhydride Compound Summary (CAS 123-62-6). National Library of Medicine. (Base chemical data).

Sources

- 1. 丙酸酐-d10 ≥98 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. 丙酸酐-d10 ≥98 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. altasciences.com [altasciences.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. savemyexams.com [savemyexams.com]

- 8. youtube.com [youtube.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. CAS 123-62-6: Propionic anhydride | CymitQuimica [cymitquimica.com]

A Senior Application Scientist's Guide to Propionic Anhydride-d10: Sourcing, Application, and Advanced Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Role of Deuterated Reagents in Modern Analytics

In the landscape of quantitative analysis and drug development, precision and accuracy are paramount. The introduction of stable isotope-labeled internal standards has revolutionized analytical methodologies, particularly in mass spectrometry. Propionic anhydride-d10, the deuterated analog of propionic anhydride, stands out as a critical reagent in this domain. Its utility extends from serving as a robust internal standard to acting as a derivatizing agent for complex molecules, thereby enhancing analytical sensitivity and selectivity. This guide provides an in-depth exploration of propionic anhydride-d10, offering insights into its procurement, physicochemical properties, and field-proven applications, designed to empower researchers in their experimental endeavors.

Physicochemical Properties of Propionic Anhydride-d10

Understanding the fundamental properties of a reagent is the bedrock of its effective application. Propionic anhydride-d10 shares many characteristics with its non-deuterated counterpart but is distinguished by its increased molecular weight due to the substitution of hydrogen with deuterium. This mass shift is the cornerstone of its utility in mass spectrometry.

| Property | Value | Source(s) |

| Chemical Formula | C₆D₁₀O₃ or (CD₃CD₂CO)₂O | [1][2][3][4] |

| Molecular Weight | 140.20 g/mol | [1][2][3] |

| CAS Number | 870471-31-1 | [1][2][3][4] |

| Appearance | Colorless Liquid | [5][6][7] |

| Odor | Pungent | [5][7] |

| Density | ~1.090 g/mL at 25 °C | [1][8] |

| Boiling Point | ~167 °C | [1][6][8] |

| Melting Point | ~ -43 °C | [1][6][8] |

| Isotopic Purity | ≥98 atom % D | [1][8] |

| Chemical Purity | ≥98% to ≥99% (CP) | [1][2][8] |

Supplier Landscape and Pricing Analysis

The procurement of high-purity reagents is a critical first step in any experimental workflow. Several reputable suppliers offer propionic anhydride-d10, each with varying specifications and pricing. Researchers must consider factors such as isotopic purity, chemical purity, and available quantities when making a selection.

| Supplier | Product Number | Quantity | Isotopic Purity | Chemical Purity | List Price (USD/EUR) |

| Sigma-Aldrich | 615692 | 1 g | ≥98 atom % D | ≥99% (CP) | $805.00 |

| Cambridge Isotope Laboratories, Inc. (CIL) | DLM-3305 | 0.5 g | 98% | 98% | $542.00 |

| Eurisotop (CIL Distributor) | DLM-3305-0.5 | 0.5 g | 98% | 98% | €511.00 |

| Pharmaffiliates | PA STI 075270 | N/A | N/A | N/A | Inquire for price |

Note: Prices are subject to change and may vary based on institutional contracts and location. It is advisable to contact suppliers directly for the most current pricing and availability.

Core Applications in Research and Drug Development

The Causality of Using Propionic Anhydride-d10 as an Internal Standard

In quantitative mass spectrometry (LC-MS/MS, GC-MS), an ideal internal standard (IS) should mimic the analytical behavior of the analyte of interest as closely as possible, yet be distinguishable by the detector. Stable isotope-labeled (SIL) compounds are the gold standard. The use of a deuterated standard like propionic anhydride-d10 is based on the principle that its chemical and physical properties (e.g., polarity, ionization efficiency, and fragmentation pattern) are nearly identical to the non-labeled analyte.[9] This near-identical behavior ensures that any sample loss during extraction, or variations in ionization efficiency due to matrix effects, will affect both the analyte and the IS to the same degree.[10] The mass spectrometer, however, easily distinguishes between the two based on their mass difference (M+10 for propionic anhydride-d10).[1][8] By calculating the ratio of the analyte signal to the IS signal, a highly precise and accurate quantification can be achieved, effectively normalizing for experimental variability.[10]

Caption: Workflow for analyte quantification using a deuterated internal standard.

Propionic Anhydride-d10 as a Derivatizing Agent

Beyond its role as an internal standard, propionic anhydride is a potent derivatizing agent used to modify functional groups within a molecule, such as primary and secondary amines.[11] This chemical modification serves several purposes:

-

Improved Volatility: For GC analysis, derivatization can make non-volatile compounds amenable to gas-phase analysis.

-

Enhanced Ionization: In LC-MS, derivatization can introduce a readily ionizable group, significantly boosting signal intensity.[12]

-

Controlled Fragmentation: By adding a propionyl group, the fragmentation pattern in MS/MS can be directed, leading to more specific and intense product ions for quantification.[11]

The use of propionic anhydride-d10 for derivatization allows for differential labeling. A sample can be derivatized with standard propionic anhydride while a reference sample is derivatized with the d10 version. When the samples are mixed and analyzed by MS, the relative quantities of the analyte in each sample can be determined from the ratios of the light (d0) and heavy (d10) derivatized peaks.

Caption: General scheme of a derivatization reaction using propionic anhydride-d10.

Field-Proven Experimental Protocols

Protocol 1: Quantification of an Analyte in Human Plasma using Propionic Anhydride-d10 as an Internal Standard

This protocol outlines a self-validating system for the quantification of a hypothetical small molecule analyte ("Analyte X") using LC-MS/MS.

1. Preparation of Stock Solutions: a. Prepare a 1 mg/mL stock solution of Analyte X in methanol. b. Prepare a 1 mg/mL stock solution of Propionic Anhydride-d10 (as the internal standard, IS) in methanol. Note: In a real-world application, the deuterated analogue of the analyte itself would be the ideal IS. This example uses propionic anhydride-d10 to illustrate the principle with the topic reagent.

2. Preparation of Calibration Standards and Quality Controls (QCs): a. Serially dilute the Analyte X stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL in blank human plasma. b. Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in blank human plasma.

3. Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the IS (e.g., at a final concentration of 100 ng/mL). b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis: a. LC System: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B to 95% B over 5 minutes). e. MS System: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. f. MRM Transitions: Determine the specific precursor-to-product ion transitions for both Analyte X and the IS.

5. Data Analysis: a. Integrate the peak areas for both Analyte X and the IS. b. Calculate the Peak Area Ratio (Analyte Area / IS Area). c. Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards. d. Determine the concentration of Analyte X in the QC and unknown samples using the regression equation from the calibration curve. The accuracy of the QCs validates the run.

Protocol 2: Derivatization of a Primary Amine for GC-MS Analysis

This protocol describes the propionylation of a primary amine-containing analyte to improve its chromatographic properties.

1. Reagent Preparation: a. Prepare a derivatization solution of 10% (v/v) Propionic Anhydride-d10 in a suitable aprotic solvent like acetonitrile or pyridine.

2. Derivatization Reaction: a. Evaporate the solvent from the extracted analyte sample to complete dryness under a stream of nitrogen. b. Add 50 µL of the derivatization solution to the dry residue. c. Cap the vial tightly and heat at 60-70 °C for 30 minutes. The reaction time and temperature should be optimized for the specific analyte.[13] d. After cooling to room temperature, the sample is ready for GC-MS analysis. Optionally, the excess reagent can be evaporated and the residue reconstituted in a solvent suitable for injection (e.g., ethyl acetate).

3. GC-MS Analysis: a. GC System: A standard non-polar column (e.g., DB-5ms). b. Injection: 1 µL of the derivatized sample. c. Temperature Program: An optimized temperature ramp to ensure good separation of the derivatized analyte. d. MS System: Operate in full scan mode to identify the derivatized product or in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the propionylated analyte.

Safety and Handling

Propionic anhydride is a corrosive and combustible liquid that reacts with water.[2][5][14][15] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15] All work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][14][15] Keep the container tightly sealed to prevent moisture ingress, which can lead to decomposition.

-

Incompatibilities: Avoid contact with water, strong oxidizing agents, acids, and bases, as these can cause violent reactions.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

Propionic anhydride-d10 is an indispensable tool for the modern analytical scientist. Its role as a stable isotope-labeled internal standard provides a robust and reliable method for achieving accurate quantification in complex matrices. Furthermore, its application as a derivatizing reagent offers a versatile strategy to enhance the analytical performance of challenging compounds. By understanding its properties, sourcing it from reputable suppliers, and applying it within validated, scientifically sound protocols, researchers in drug development and other scientific fields can significantly improve the quality and integrity of their data.

References

-

Wikipedia. Propionic anhydride. [Link]

-

Oreate AI Blog. Understanding Propionic Anhydride: A Versatile Chemical Compound. [Link]

-

PubChem - NIH. Propionic anhydride. [Link]

-

Pharmaffiliates. Propionic Anhydride-d10. [Link]

-

Scientific Laboratory Supplies Ltd. PROPIONIC ANHYDRIDE-D10, >=98% | 615692-1G | SIGMA-ALDRICH. [Link]

-

Eurisotop. propionic anhydride (d10, 98%). [Link]

-

ResearchGate. THE USE OF PROPIONIC ANHYDRIDE IN THE PREPARATION OF SAMPLES FOR POLLEN ANALYSIS. [Link]

-

Steinritz, D. et al. Alkylated albumin-derived dipeptide C(-HETE)P derivatized by propionic anhydride as a biomarker for the verification of poisoning with sulfur mustard. PMC - NIH. [Link]

-

ResearchGate. C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. [Link]

-

Garcia, B. A. et al. Chemical derivatization of histones for facilitated analysis by mass spectrometry. PMC - NIH. [Link]

-

Tsikas, D. et al. Stable-Isotope Dilution GC–MS Measurement of Metformin in Human Serum and Urine after Derivatization with Pentafluoropropionic Anhydride. MDPI. [Link]

-

Unice, K. M. et al. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. [Link]

Sources

- 1. Propionic anhydride-d10 Aldrich CAS No.870471-31-1 [sigmaaldrich.com]

- 2. isotope.com [isotope.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. PROPIONIC ANHYDRIDE | Eurisotop [eurisotop.com]

- 5. PROPIONIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Propionic anhydride - Wikipedia [en.wikipedia.org]

- 7. Propionic anhydride | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical derivatization of histones for facilitated analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

- 14. Understanding Propionic Anhydride: A Versatile Chemical Compound - Oreate AI Blog [oreateai.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

Methodological & Application

Application Note: Propionic Anhydride-d10 Derivatization for GC-MS

Abstract & Introduction

This application note details a high-precision protocol for the use of Propionic Anhydride-d10 (

In DIL workflows, two samples (e.g., Control and Treated) are derivatized separately—one with unlabeled propionic anhydride (d0) and the other with propionic anhydride-d10. When mixed and analyzed, the mass shift allows for relative quantification of metabolites within a single run, eliminating ionization variance and retention time shifts.

Key Applications

-

Metabolomics: Relative quantification of amino acids, fatty amines, and phenols.

-

Flux Analysis: Tracing metabolic turnover rates.

-

Biomarker Verification: Stable isotope dilution assays without synthesizing specific labeled standards for every analyte.

Chemical Mechanism & Mass Shift Logic

Understanding the stoichiometry of the isotope label is critical for data interpretation. Although the reagent is "d10" (fully deuterated anhydride), the derivatization reaction transfers a propionyl-d5 group to the analyte.

Reaction Stoichiometry

The nucleophilic attack by the analyte (Amine/Alcohol) on the carbonyl carbon of the anhydride results in the addition of a propionyl group and the release of propionic acid as a byproduct.

-

Reagent: Propionic Anhydride-d10 (Total 10 Deuteriums)

-

Added Moiety: Propionyl-d5 group (

) -

Mass Shift: +5.03 Da per functional group derivatized.

Mechanism Diagram

The following diagram illustrates the acylation mechanism and the resulting mass shift.[1]

Figure 1: Nucleophilic acyl substitution mechanism. The d10-anhydride transfers a d5-propionyl group, resulting in a +5 Da mass shift per site.

Materials & Reagents

| Reagent | Specification | Purpose |

| Propionic Anhydride-d10 | Labeling Reagent (Heavy) | |

| Propionic Anhydride (d0) | Analytical Grade, | Labeling Reagent (Light) |

| Pyridine | Anhydrous, 99.8% | Catalyst & Acid Scavenger |

| Ethyl Acetate / Hexane | HPLC Grade | Extraction Solvent |

| Methoxyamine HCl | 20 mg/mL in Pyridine | Oximation (if ketones/aldehydes present) |

| Glassware | Silanized glass vials | Prevent analyte adsorption |

Safety Warning: Propionic anhydride is corrosive and a lachrymator. Perform all steps in a fume hood.

Experimental Protocol: Differential Isotope Labeling (DIL)

This workflow describes a comparative metabolomics experiment (Sample A vs. Sample B).

Step 1: Sample Preparation & Drying

-

Aliquot 50

L of biological fluid (plasma, urine) or cell lysate. -

Add internal standard (if using an exogenous standard for absolute quant).

-

Precipitate proteins with 200

L cold methanol; centrifuge at 14,000 x g for 10 min. -

Transfer supernatant to a silanized GC vial.

-

Critical: Evaporate to complete dryness under

stream or SpeedVac. Moisture inhibits the reaction.

Step 2: Oximation (Optional but Recommended)

If analyzing reducing sugars or keto-acids, this step prevents ring closure and multiple peaks.

-

Add 30

L Methoxyamine HCl (20 mg/mL in pyridine). -

Incubate at 30°C for 90 minutes.

Step 3: Differential Derivatization

Perform in parallel:

-

Vial A (Control): Add 50

L Propionic Anhydride-d0 + 20 -

Vial B (Treated): Add 50

L Propionic Anhydride-d10 + 20 -

Note: A 2:1 to 4:1 molar excess of anhydride to active hydrogens is recommended.

-

Cap tightly and incubate at 60°C for 45 minutes .

Step 4: Quenching & Extraction

Excess anhydride must be removed to protect the GC column.

-

Cool vials to room temperature.

-

Add 200

L distilled water (or 1M -

Add 400

L Hexane or Ethyl Acetate . -

Vortex vigorously for 1 minute; centrifuge to separate phases.

-

Mixing: Transfer 200

L of organic layer from Vial A and 200

Step 5: GC-MS Analysis

Inject 1

Workflow Diagram

Figure 2: Comparative DIL Workflow. Samples are labeled separately, then mixed prior to injection to minimize instrument variability.

Data Analysis & Interpretation

Mass Shift Calculation

The mass difference (

| Analyte Class | Functional Groups ( | Expected Shift (d0 vs d10) |

| Primary Amine ( | 1 | +5 Da |

| Amino Acid (Amine + Carboxyl*) | 1 (Amine only**) | +5 Da |

| Diamine (e.g., Putrescine) | 2 | +10 Da |

| Catecholamine (e.g., Dopamine) | 3 (1 Amine + 2 OH) | +15 Da |

*Note: Carboxyl groups are generally NOT derivatized by anhydrides under these conditions unless specific catalysts are used. They require separate esterification (e.g., with acidic methanol) if volatility is insufficient. However, for many amino acids, silylation is preferred if carboxyl derivatization is required. If using PA, only the amine/phenol is typically targeted.

Quantification

Calculate the ratio of peak areas:

-

Ratio = 1.0: No change.

-

Ratio > 1.0: Upregulation in Sample B.

-

Ratio < 1.0: Downregulation in Sample B.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in sample/reagents | Ensure samples are lyophilized; use anhydrous pyridine. |

| Column Bleed/Damage | Excess anhydride injected | Ensure thorough quenching with water/bicarb and phase separation. |

| Incomplete Derivatization | Steric hindrance | Increase temperature to 70°C or add DMAP (dimethylaminopyridine) as catalyst. |

| Peak Tailing | Adsorption of free acids | Ensure the aqueous quench is basic (NaHCO3) to trap free propionic acid in the aqueous phase. |

References

-

Ye, X., et al. (2009). "Differential metabolomics using stable isotope labeling and two-dimensional gas chromatography with time-of-flight mass spectrometry." Analytical Chemistry. Link (Demonstrates the principles of isotope coding in GC-MS).

-

Garcia, B.A., et al. (2007). "Chemical derivatization of histones for facilitated analysis by mass spectrometry." Nature Protocols. Link (Foundational protocol for propionic anhydride derivatization of amines).

-

Tsikas, D., et al. (2023). "Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine." Molecules. Link (Detailed extraction and anhydride reaction conditions).

-

Halket, J.M., & Zaikin, V.G. (2003). "Derivatization in mass spectrometry—1. Silylation." European Journal of Mass Spectrometry. Link (Comparative review of derivatization strategies).

Sources

Application Note: Propionic Anhydride-d10 for Robust Metabolic Flux Analysis

Introduction: Quantifying the Dynamics of Metabolism

Cellular metabolism is not a static collection of metabolites but a highly dynamic network of interconnected reactions. Understanding the rate at which these reactions occur, known as metabolic flux, is crucial for unraveling the complexities of cellular physiology in both health and disease.[1][2] 13C-Metabolic Flux Analysis (13C-MFA) has emerged as the gold standard for quantifying these intracellular fluxes.[2] The technique involves introducing a substrate labeled with the stable isotope 13C (e.g., [U-13C]-glucose) into a biological system.[3][4] As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the distribution of these isotopes, we can deduce the activity of the metabolic pathways involved.[3][5][6]

A key class of metabolites for tracing the fate of carbon from central pathways like glycolysis and the TCA cycle are proteinogenic amino acids. Their carbon backbones are directly synthesized from key precursor metabolites, making them excellent reporters of central metabolic activity. However, the analysis of these amino acids by Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone of 13C-MFA, presents a significant analytical challenge due to their polar and non-volatile nature. This necessitates a chemical derivatization step to enhance their volatility and thermal stability for GC-MS analysis.[7]

This application note provides a detailed guide to a robust and reliable method for 13C-MFA using propionic anhydride-d10 as a derivatizing agent for amino acids. We will delve into the causality behind the experimental choices, provide step-by-step protocols, and offer insights into data interpretation.

The Rationale for Derivatization with Propionic Anhydride-d10

Why Derivatize?

The primary goal of derivatization in this context is to replace the active, polar hydrogens on the amino (-NH2), carboxyl (-COOH), and other functional groups of amino acids with nonpolar moieties. This chemical modification decreases the polarity and increases the volatility of the amino acids, making them amenable to separation by gas chromatography and subsequent analysis by mass spectrometry.

The Propionic Anhydride Advantage

Propionic anhydride is an effective derivatizing agent that reacts with the primary and secondary amine groups of amino acids. The use of its deuterated form, propionic anhydride-d10, where the ten hydrogen atoms are replaced by deuterium, offers a distinct advantage in mass spectrometry.

-

Clear Mass Shift: The heavy isotope labeling of the derivatizing agent provides a known, significant mass shift to the derivatized fragments. This helps in distinguishing the derivatized analytes from background noise and other contaminants in the mass spectrum.

-

Improved Quantification: While not used as a traditional internal standard in this specific MFA workflow (where the 13C labeling is the primary focus), the principles of using deuterated reagents are well-established for improving analytical precision and accuracy by minimizing analytical variability.[8][9][10]

Experimental Workflow: A Visual Overview

The overall workflow for 13C-MFA using propionic anhydride-d10 derivatization is a multi-step process that requires careful execution at each stage to ensure data integrity.

Caption: High-level workflow for ¹³C-MFA from cell culture to flux estimation.

Detailed Protocols

Protocol 1: Cell Culture and Isotopic Labeling

-

Causality: The goal is to achieve a metabolic and isotopic steady-state, where the incorporation of the 13C label into the intracellular metabolites is stable. The choice of 13C-labeled substrate depends on the specific pathways being investigated.[4] For central carbon metabolism, [U-13C]-glucose is a common choice.

Procedure:

-

Culture cells under desired experimental conditions until they reach the mid-exponential growth phase.

-

Replace the standard medium with a medium containing the 13C-labeled substrate (e.g., [U-13C]-glucose) at the same concentration as the unlabeled substrate.

-

Continue the culture for a duration sufficient to reach isotopic steady-state. This is typically at least 5-6 cell doublings.

-

Ensure a sufficient number of cells are collected for analysis, typically a minimum of 10^6 to 10^7 cells.

Protocol 2: Quenching and Metabolite Extraction

-

Causality: This is a critical step to halt all enzymatic activity instantaneously, preserving the metabolic snapshot at the time of harvesting.[11][12][13] Inefficient quenching can lead to significant alterations in metabolite pools and compromise the accuracy of the flux analysis.[14][15] Cold solutions are used to rapidly decrease the temperature and slow down enzymatic reactions.

Procedure:

-

Quenching:

-

For adherent cells, rapidly aspirate the culture medium.

-

Immediately wash the cells with ice-cold 0.9% sterile saline to remove extracellular metabolites.

-

Instantly add a quenching solution, such as 60% methanol pre-chilled to -20°C.

-

-

Cell Lysis and Extraction:

-

Scrape the cells in the cold quenching solution.

-

Collect the cell suspension in a pre-chilled tube.

-

Lyse the cells using methods like repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing on ice) or probe sonication on ice.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the metabolites to a new tube.

-

Protocol 3: Derivatization with Propionic Anhydride-d10

-

Causality: This two-step derivatization ensures that both the carboxyl and amino groups of the amino acids are modified for optimal GC-MS performance. The first step with isopropanol/acetyl chloride creates propyl esters of the carboxyl groups. The second step with propionic anhydride-d10 acylates the amino groups.

Materials:

-

Propionic anhydride-d10

-

Isopropanol

-

Acetyl chloride

-

Pyridine

-

Dried protein hydrolysate or amino acid standards

Procedure:

-

Esterification (Carboxyl Group Derivatization):

-

To the dried metabolite extract, add 200 µL of isopropanol containing 10% acetyl chloride.

-

Incubate at 100°C for 1 hour.

-

Evaporate the solvent under a gentle stream of nitrogen gas.

-

-

Acylation (Amino Group Derivatization):

-

To the dried sample, add 100 µL of a 1:1 (v/v) solution of propionic anhydride-d10 and pyridine.

-

Incubate at 60°C for 30 minutes.

-

Evaporate the reagents completely under nitrogen gas.

-

-

Final Preparation:

-

Reconstitute the derivatized sample in a suitable solvent for GC-MS injection, such as ethyl acetate.

-

Protocol 4: GC-MS Analysis

-

Causality: The GC separates the derivatized amino acids based on their volatility and interaction with the column's stationary phase. The MS then fragments the eluted compounds and measures the mass-to-charge ratio (m/z) of the fragments. This allows for the identification of the amino acids and the quantification of their mass isotopomer distributions.[16]

Typical GC-MS Parameters:

| Parameter | Setting |

| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injector Temp | 250°C |

| Oven Program | Initial 80°C, hold 2 min; ramp to 280°C at 10°C/min; hold 5 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| MS Source Temp | 230°C |

| MS Quad Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan (depending on the objective) |

Data Analysis and Interpretation

The raw data from the GC-MS consists of chromatograms and mass spectra for each derivatized amino acid.[16] The key information to extract is the Mass Isotopomer Distribution (MID).

What is Mass Isotopomer Distribution (MID)?

MID refers to the relative abundance of molecules of a given compound that differ only in the number of heavy isotopes they contain.[17][18] For example, after feeding cells with [U-13C]-glucose, the alanine pool will consist of:

-

M+0: Alanine with no 13C atoms.

-

M+1: Alanine with one 13C atom.

-

M+2: Alanine with two 13C atoms.

-

M+3: Alanine with three 13C atoms.

The relative abundance of these isotopomers (the MID vector) is a direct reflection of the metabolic pathways that produced the alanine.[3][6]

Caption: ¹³C from glucose is incorporated into alanine, creating a unique mass isotopomer pattern.

Flux Estimation:

The measured MIDs of multiple amino acids are then fed into specialized software (e.g., INCA, Metran).[5] This software uses a metabolic network model and complex algorithms to estimate the intracellular fluxes that best reproduce the experimentally determined MIDs.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no derivative peaks | Incomplete drying of sample; degraded derivatization reagents; incorrect reaction temperature/time. | Ensure sample is completely dry before adding reagents. Use fresh reagents. Optimize derivatization conditions. |

| Poor peak shape | Active sites in the GC inlet or column; column contamination. | Use a deactivated inlet liner. Bake out the column. Trim the front end of the column. |

| Inconsistent labeling | Cells not at isotopic steady-state; inconsistent culture conditions. | Ensure sufficient culture time with the labeled substrate. Maintain consistent cell density and growth rates. |

| High M+0 abundance | Contribution from unlabeled endogenous sources; insufficient label incorporation. | Extend labeling time. Check for contamination with unlabeled media components. |

Conclusion

The use of propionic anhydride-d10 for the derivatization of amino acids is a powerful and reliable method within the 13C-Metabolic Flux Analysis workflow. It ensures the robust and reproducible analysis of these key metabolic reporters by GC-MS. By carefully controlling each step of the process, from cell culture to data analysis, researchers can gain precise and quantitative insights into the intricate workings of cellular metabolism, paving the way for advancements in biotechnology, disease research, and drug development.

References

-

High-resolution 13C metabolic flux analysis. Springer Nature Experiments. Available at: [Link]

-

#85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology. YouTube. Available at: [Link]

-

#82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. Available at: [Link]

-

Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. PubMed. Available at: [Link]

-

Application of stable isotopes and mass isotopomer distribution analysis to the study of intermediary metabolism of nutrients. PubMed. Available at: [Link]

-

Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. PubMed Central. Available at: [Link]

-

13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. PubMed Central. Available at: [Link]

-

Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. PubMed. Available at: [Link]

-

Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002. PubMed. Available at: [Link]

-

13C-Metabolic Flux Analysis in Developing Flax (Linum usitatissinum L.) Embryos to Understand Storage Lipid Biosynthesis. MDPI. Available at: [Link]

-

Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

-

Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. ResearchGate. Available at: [Link]

-

Comparison of two sampling, quenching and extraction methods for quantitative yeasts metabolomics. bioRxiv. Available at: [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. Available at: [Link]

-

Application of stable isotopes and mass isotopomer distribution analysis to the study of intermediary metabolism of nutrients1. ResearchGate. Available at: [Link]

-

A typical GC/MS profile for the analysis of an amino acid standard... ResearchGate. Available at: [Link]

-

UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling. SciRP.org. Available at: [Link]

-

Sample preparation: Metabolite extraction (tutorial 3/5). YouTube. Available at: [Link]

-

Derivatization in Mass Spectrometry. Spectroscopy Online. Available at: [Link]

-

Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Springer Nature Experiments. Available at: [Link]

-

Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. PubMed. Available at: [Link]

-

A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation. Agilent. Available at: [Link]

-

Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Application of stable isotopes and mass isotopomer distribution analysis to the study of intermediary metabolism of nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]

- 12. biorxiv.org [biorxiv.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. m.youtube.com [m.youtube.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Neurotransmitter Derivatization using Propionic Anhydride-d10

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quantitative analysis of neurotransmitters in complex biological matrices is a critical aspect of neuroscience research and drug development. However, the inherent physicochemical properties of many neurotransmitters, such as high polarity and low volatility, present significant challenges for their detection by liquid chromatography-mass spectrometry (LC-MS/MS). Chemical derivatization is a powerful strategy to overcome these limitations. This application note provides a comprehensive guide to the use of propionic anhydride-d10 for the derivatization of a broad range of neurotransmitters, including catecholamines and amino acid neurotransmitters, in cerebrospinal fluid (CSF) and brain tissue. The use of a deuterated derivatizing agent offers the distinct advantage of creating stable isotope-labeled internal standards, which co-elute with the native analytes, thereby correcting for matrix effects and improving the accuracy and precision of quantification. Detailed protocols for sample preparation, derivatization, and subsequent LC-MS/MS analysis are provided, along with an in-depth discussion of the underlying chemical principles and practical considerations.

Introduction: The Rationale for Derivatization in Neurotransmitter Analysis

Neurotransmitters are a diverse group of signaling molecules that play a pivotal role in neuronal communication. Their accurate quantification in biological samples such as cerebrospinal fluid (CSF) and brain tissue is fundamental to understanding neurological function, disease pathogenesis, and the pharmacodynamics of centrally-acting drugs.[1] However, the analysis of these small, often polar, molecules by modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) is not without its challenges.[2]

Many neurotransmitters exhibit poor retention on reversed-phase liquid chromatography (RPLC) columns, the workhorse of many analytical laboratories. Furthermore, their ionization efficiency in the mass spectrometer source can be low, leading to inadequate sensitivity for detecting the often-low physiological concentrations. Chemical derivatization addresses these issues by modifying the chemical structure of the analytes to impart more favorable properties for LC-MS/MS analysis.[3]

Propionic anhydride has emerged as a valuable derivatization reagent for amines and hydroxyl groups present in many neurotransmitters. The propionylation reaction offers several key advantages:

-

Increased Hydrophobicity: The addition of a propyl group increases the non-polar character of the neurotransmitter, leading to improved retention on RPLC columns.

-

Enhanced Ionization Efficiency: Derivatization can improve the proton affinity of the analytes, resulting in a stronger signal in the mass spectrometer.

-

Improved Specificity: The derivatization process can help to resolve analytes from interfering matrix components, thereby increasing the specificity of the assay.[4][5][6]

This application note specifically focuses on the use of propionic anhydride-d10 , a deuterated analog of propionic anhydride. The incorporation of ten deuterium atoms into the propionyl group provides a significant mass shift, making it an ideal tool for stable isotope dilution mass spectrometry.

The Chemistry of Derivatization with Propionic Anhydride-d10

Propionic anhydride-d10 reacts with primary and secondary amines, as well as hydroxyl groups, through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen or oxygen atom of the neurotransmitter attacks one of the carbonyl carbons of the anhydride. This is followed by the departure of a deuterated propionate ion as a leaving group, resulting in the formation of a stable amide or ester bond, respectively.

The reaction is typically carried out in an aprotic organic solvent, such as acetonitrile, and can be performed at room temperature. The efficiency of the reaction is pH-dependent, with slightly basic conditions generally favoring the derivatization of amines.

The Power of Deuterium: Propionic Anhydride-d10 as an Internal Standard Generator

A cornerstone of accurate quantitative analysis by mass spectrometry is the use of a suitable internal standard. An ideal internal standard is a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) internal standards are considered the gold standard because they co-elute with the analyte and experience similar ionization suppression or enhancement effects in the mass spectrometer source.

By derivatizing a known amount of authentic neurotransmitter standards with propionic anhydride-d10, researchers can create a suite of SIL internal standards. These d10-labeled neurotransmitters can then be spiked into biological samples prior to extraction and derivatization with unlabeled propionic anhydride. This approach ensures that any variability introduced during sample preparation and analysis is accounted for, leading to highly accurate and precise quantification.

Experimental Protocols

Safety Precautions

Propionic anhydride is corrosive and causes severe skin burns and eye damage. It is also a combustible liquid. Always handle propionic anhydride and propionic anhydride-d10 in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Reagents and Materials

-

Propionic anhydride-d10 (≥98 atom % D)

-

Propionic anhydride (for derivatizing samples)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

Neurotransmitter standards (e.g., dopamine, norepinephrine, epinephrine, serotonin, GABA, glutamate, glycine, acetylcholine)

-

Deionized water (18.2 MΩ·cm)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

pH indicator strips or pH meter

Sample Preparation

-

Collect CSF into polypropylene tubes and immediately place on ice.

-

Centrifuge the CSF at 2,000 x g for 10 minutes at 4°C to remove any cellular debris.

-

Transfer the supernatant to a new clean tube. At this point, the sample can be used immediately for derivatization or stored at -80°C.

-

Accurately weigh the frozen brain tissue sample.

-

Add 5 volumes of ice-cold acetonitrile (e.g., 500 µL for 100 mg of tissue).

-

Homogenize the tissue on ice using a tissue homogenizer.

-

Centrifuge the homogenate at 12,000 rpm for 10 minutes at 4°C.[2]

-

Carefully collect the supernatant, which contains the extracted neurotransmitters.

Derivatization Protocol

This protocol is a starting point and may require optimization for specific neurotransmitters and matrices.

-

Preparation of Derivatization Reagent: Prepare a 25% (v/v) solution of propionic anhydride (for samples) or propionic anhydride-d10 (for internal standards) in acetonitrile. This solution should be prepared fresh before each use.

-

Sample Derivatization:

-

To 50 µL of CSF or brain tissue extract in a microcentrifuge tube, add 50 µL of the 25% propionic anhydride in acetonitrile solution.

-

Vortex the mixture for 15 minutes at room temperature.

-

-

Protein Precipitation and pH Adjustment:

-

The addition of acetonitrile and propionic anhydride will facilitate protein precipitation.

-

The hydrolysis of propionic anhydride will release propionic acid, lowering the pH. For optimal derivatization of primary and secondary amines, the pH should be maintained around 8. If the pH drops below 8, add small aliquots of ammonium hydroxide to adjust.

-

-

Sample Cleanup:

-

Centrifuge the derivatized sample at 15,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following are suggested starting conditions for the analysis of d10-propionylated neurotransmitters. Method optimization is recommended.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized analytes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Calculated Mass Shifts for Common Neurotransmitters Derivatized with Propionic Anhydride-d10

| Neurotransmitter | Molecular Formula | Monoisotopic Mass (Da) | Reactive Groups | Number of Propionyl-d5 Groups Added | Mass of Derivatized Analyte (Da) | Mass Shift (Da) |

| Dopamine | C₈H₁₁NO₂ | 153.0790 | 1 Primary Amine, 2 Hydroxyl | 3 | 336.2410 | 183.1620 |

| Norepinephrine | C₈H₁₁NO₃ | 169.0739 | 1 Primary Amine, 3 Hydroxyl | 4 | 412.2889 | 243.2150 |

| Epinephrine | C₉H₁₃NO₃ | 183.0895 | 1 Secondary Amine, 3 Hydroxyl | 4 | 426.3045 | 243.2150 |

| Serotonin | C₁₀H₁₂N₂O | 176.0949 | 1 Primary Amine, 1 Hydroxyl | 2 | 298.1909 | 122.0960 |

| GABA | C₄H₉NO₂ | 103.0633 | 1 Primary Amine | 1 | 164.1113 | 61.0480 |

| Glutamate | C₅H₉NO₄ | 147.0532 | 1 Primary Amine | 1 | 208.1012 | 61.0480 |

| Glycine | C₂H₅NO₂ | 75.0320 | 1 Primary Amine | 1 | 136.0800 | 61.0480 |

| Acetylcholine | C₇H₁₆NO₂⁺ | 146.1181 | - | 0 | 146.1181 | 0 |

Note: The mass of a propionyl-d5 group (C₃D₅O) is 61.0480 Da. The table assumes complete derivatization of all available amine and hydroxyl groups. Acetylcholine does not have reactive groups for this derivatization.

Visualizations

Derivatization Workflow

Caption: Workflow for neurotransmitter analysis using propionic anhydride-d10 derivatization.

Chemical Reaction of Derivatization

Caption: General reaction scheme for the derivatization of a neurotransmitter with propionic anhydride-d10.

Conclusion

The use of propionic anhydride-d10 for the derivatization of neurotransmitters offers a robust and reliable method for their quantitative analysis by LC-MS/MS. This approach effectively addresses the challenges associated with the analysis of these polar molecules by improving their chromatographic behavior and enhancing their mass spectrometric detection. The ability to generate stable isotope-labeled internal standards in-house provides a cost-effective solution for achieving the highest level of analytical accuracy and precision. The protocols and data presented in this application note serve as a valuable resource for researchers in neuroscience and drug development, enabling them to confidently and accurately measure neurotransmitter levels in complex biological samples.

References

-

Deng, P., et al. (2023). Determination of Multiple Neurotransmitters through LC-MS/MS to Confirm the Therapeutic Effects of Althaea rosea Flower on TTX-Intoxicated Rats. Metabolites, 13(5), 642. [Link]

- McCormick, S. P., et al. (2006). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC–MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. Journal of Neuroscience Methods, 153(1), 123-131.

-

Shariatgorji, M., et al. (2016). Mass spectrometry imaging of amino neurotransmitters: a comparison of derivatization methods and application in mouse brain tissue. Metabolomics, 12(1), 8. [Link]

- van de Merbel, N. C. (2019). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical and Bioanalytical Chemistry, 411(1), 7-21.

- Wang, S., et al. (2021). Absolute quantitative analysis of endogenous neurotransmitters and amino acids by liquid chromatography-tandem mass spectrometry combined with multidimensional adsorption and collision energy defect. Analytica Chimica Acta, 1147, 13-23.

- Zhu, X., et al. (2015).

- Balaraju, G., et al. (2017). Development and validation of a LC-MS/MS method for mesalamine in human plasma by derivatization technique. European Journal of Biomedical and Pharmaceutical Sciences, 4(9), 720-728.

-

SCIEX. (n.d.). Improving LC-MS Selectivity for Mesalamine Using Differential Ion Mobility Technology. Retrieved from [Link]

-

de Jong, W. H., et al. (2020). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry, 92(15), 10491-10498. [Link]

- O'Neal, S. L., et al. (2000). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(10), 1736-1745.

- Haughey, N. J. (2010). Detection and Quantification of Neurotransmitters in Dialysates. Current Protocols in Neuroscience, Chapter 7, Unit 7.2.

- Kulkarni, C. V., et al. (2021). Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography. Journal of the Association of Physicians of India, 69(1), 11-15.

- Lien, K. A., et al. (2015). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Methods in Molecular Biology, 1277, 117-127.

- Hama, A., et al. (2014). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology, 1198, 117-129.

- Jenkins, T. A., et al. (2016). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. Molecules, 21(7), 897.

-

van der Broek, I., et al. (2020). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical chemistry, 92(15), 10491–10498. [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. mdpi.com [mdpi.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability and Handling of Propionic Anhydride-d10 and its Derivatives

Welcome to the technical support center for Propionic Anhydride-d10. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable isotopic labeling reagent in their work. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you achieve consistent, reliable results. This document addresses the most common challenges related to the stability of Propionic Anhydride-d10 and its derivatized products, offering troubleshooting advice and best practices in a direct question-and-answer format.

Section 1: Frequently Asked Questions - Core Stability and Handling

This section covers the fundamental principles governing the stability and proper handling of Propionic Anhydride-d10. Understanding these core concepts is the first step in preventing experimental failure.

Q1: What is the primary stability concern when working with Propionic Anhydride-d10?

The most critical factor affecting the stability of Propionic Anhydride-d10 is its high reactivity with water (hydrolysis). The anhydride functional group is susceptible to nucleophilic attack by water, which leads to its rapid degradation into two molecules of propionic acid-d5.[1][2] This degradation is often the root cause of failed or low-yield derivatization reactions. The reaction is exothermic and produces a corrosive acid.[3]

To visualize this critical degradation pathway:

Caption: Hydrolysis of Propionic Anhydride-d10.

Q2: How does pH affect the stability of Propionic Anhydride-d10 in aqueous environments?

The rate of hydrolysis is highly dependent on pH. The reaction is catalyzed by both acid and base, but it is significantly faster under basic conditions.[3] Even at neutral pH, the half-life is mere minutes. This is a crucial parameter to control during derivatization reactions, which are often performed in aqueous buffers.

Q3: What are the best practices for storing Propionic Anhydride-d10 to ensure its longevity?

Proper storage is non-negotiable for maintaining the reagent's integrity. The key is to rigorously exclude atmospheric moisture.

-

Inert Atmosphere: Always store Propionic Anhydride-d10 under a dry, inert atmosphere such as argon or nitrogen.[4]

-

Sealing: Use a high-quality septum cap and seal the container with parafilm to minimize moisture ingress.[4]

-

Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[5] While refrigeration is not always necessary, storing at room temperature away from light and moisture is recommended.[6]

-

Container: Always store the reagent in its original, tightly sealed container.[5]

Q4: Besides water, what other substances are incompatible with Propionic Anhydride-d10?

Propionic Anhydride-d10 is a reactive chemical and should not be stored with or exposed to:

-

Strong acids and bases (e.g., sulfuric acid, sodium hydroxide).[3][5]

-

Alcohols and amines (unless part of a controlled derivatization reaction).[3][5]

Section 2: Quantitative Stability Data

To provide a clearer picture of the reagent's lability in aqueous solutions, the following table summarizes its hydrolysis half-life at various pH levels. Note that while this data is for the non-deuterated analogue, the reactivity is expected to be nearly identical for the d10 version.

| pH | Half-life (at 25°C) | Implication for Experiments |

| 4 | ~9 minutes | Unstable, but relatively slower degradation in acidic buffer. |

| 7 | ~4 minutes | Highly unstable; rapid degradation in neutral solutions. |

| 9 | ~2 minutes | Extremely unstable; very rapid degradation in basic solutions. |

| (Data sourced from the SIDS Initial Assessment Profile for Propionic Anhydride)[1] |

Section 3: Troubleshooting Guide for Derivatization Reactions

This section addresses specific issues you may encounter during your experiments. The following workflow provides a systematic approach to diagnosing common problems.

Caption: Self-validating experimental workflow for derivatization.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve your sample (e.g., protein digest) in a suitable buffer, such as 100 mM ammonium bicarbonate, pre-adjusted to pH 8.

-

Reagent Preparation: In a fume hood, prepare the derivatization mixture immediately before use. A common mixture is one part Propionic Anhydride-d10 to three parts anhydrous acetonitrile.

-

Initiate Reaction: Add the derivatization mixture to your sample. A typical ratio is 20 µL of the mixture per 50 µL of sample. Vortex immediately.

-

VALIDATION STEP: pH Check: Using a pipette, spot <1 µL of the reaction mixture onto a pH indicator strip. [4]5. pH Adjustment: If the pH has dropped below 8, add 1-2 µL increments of dilute ammonium hydroxide, vortexing and re-checking the pH after each addition until it is restored to ~8. This step is critical for consistency. [4]6. Incubation: Incubate the reaction according to your established protocol. For many peptides and proteins, 15-20 minutes at room temperature is sufficient. [9]7. Quenching (Optional but Recommended): To stop the reaction and consume any remaining anhydride, add a quenching agent like hydroxylamine or a Tris-based buffer.

-

Analysis: The sample is now ready for downstream processing, such as desalting and analysis by mass spectrometry.

Section 5: Stability of Propionylated Derivatives

Q: Once my molecule of interest is derivatized, is the new bond stable?

Yes, the amide bond formed between the propionyl group and a primary amine (e.g., on a peptide's N-terminus or a lysine side chain) is generally very stable under typical analytical conditions. For example, a propionylated dipeptide biomarker was found to be stable in a liquid chromatography autosampler at 15°C for at least 24 hours, demonstrating its suitability for analysis in large sample sets. [9]This stability is a key advantage of this derivatization technique for quantitative applications.

References

-

SIDS INITIAL ASSESSMENT PROFILE CAS No. 123-62-6 Chemical Name Propionic anhydride. (OECD SIDS). [Link]

-

Propionic anhydride | C6H10O3 | CID 31263 - PubChem. (National Institutes of Health). [Link]

-

Common Name: PROPIONIC ANHYDRIDE HAZARD SUMMARY. (New Jersey Department of Health). [Link]

-

Propionic anhydride - Wikipedia. (Wikimedia Foundation). [Link]

-

Propionic Anhydride - hangzhou better chemtech ltd. (Hangzhou Better Chemtech Ltd.). [Link]

-

The Simple and General-Base Catalyzed Aqueous Hydrolyses of Propionic and Butyric Anhydride. (ARC Journals). [Link]

-

Garcia, B. A., et al. (2007). Chemical derivatization of histones for facilitated analysis by mass spectrometry. Nature Protocols, 2(4), 933–938. [Link]

-

Propionic anhydride - Sciencemadness Wiki. (Sciencemadness). [Link]

-

The use of propionic anhydride in the preparation of samples for pollen analysis. (ResearchGate). [Link]

-

Siegert, M., et al. (2021). Alkylated albumin-derived dipeptide C(-HETE)P derivatized by propionic anhydride as a biomarker for the verification of poisoning with sulfur mustard. Analytical and Bioanalytical Chemistry, 413(21), 5421–5431. [Link]

-

Acid Anhydrides react with alcohols to form esters. (Chemistry LibreTexts). [Link]

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Propionic anhydride - Sciencemadness Wiki [sciencemadness.org]

- 3. Propionic anhydride | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemical derivatization of histones for facilitated analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. isotope.com [isotope.com]

- 7. Manufacture Propionic Anhydride manufacturer supplier - BETTER [betterchemtech.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. Alkylated albumin-derived dipeptide C(-HETE)P derivatized by propionic anhydride as a biomarker for the verification of poisoning with sulfur mustard - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Propionic Anhydride-d10 Derivatization

Topic: pH Optimization for Stable Isotope Labeling (Metabolomics/Proteomics) Audience: Senior Researchers & Analytical Chemists Status: Active Guide

The Core Directive: The Kinetic Competition

Why your yield depends entirely on pH balance.

Derivatization with Propionic Anhydride-d10 is not a static reaction; it is a kinetic race between two competing pathways. Understanding this mechanism is the only way to troubleshoot low yields effectively.

-

The Desired Pathway (Acylation): The nucleophilic amine (analyte) attacks the carbonyl carbon of the anhydride. For this to happen, the amine must be deprotonated (neutral).

-

The Parasitic Pathway (Hydrolysis): Water attacks the anhydride, cleaving it into two molecules of propionic acid-d10. This consumes your expensive d10 reagent and drops the pH of the solution.

The pH Paradox:

-

pH < 7: The amine is protonated (

) and loses nucleophilicity. Reaction stops. -

pH > 10: The concentration of hydroxide ions (

) increases, drastically accelerating the hydrolysis of the anhydride. Reagent is destroyed before it labels the analyte.

The "Goldilocks" Zone:

The optimal operational window is pH 8.0 – 9.0 . This maintains a sufficient population of deprotonated amines while keeping the hydrolysis rate of the anhydride manageable (Half-life

Mechanism Visualization

Caption: The Kinetic Race. Path A (Green) yields data; Path B (Red) consumes reagent and generates acid, creating a negative feedback loop that halts the reaction.

Optimized Protocol: The "Buffered Iteration" Method

Standard protocols often fail because they ignore the acid generated during the reaction. This protocol uses a high-capacity buffer and iterative addition to ensure completion.

Reagents:

-

Buffer: 0.1 M Sodium Borate (pH 9.0) OR 1 M Sodium Bicarbonate.

-

Reagent: Propionic Anhydride-d10 (freshly prepared in MeCN or used neat).

-

Quench: 1% Hydroxylamine or simple acidification.

Step-by-Step Workflow

-

Sample Preparation: Dissolve dried extract in 50 µL of Borate Buffer (pH 9.0) .

-

Critical Check: Verify pH is >8.5 with a micro-strip.

-

-

Primary Addition: Add 10 µL of Propionic Anhydride-d10 . Vortex immediately and vigorously for 30 seconds.

-

Why? The reagent is immiscible; vigorous mixing increases surface area for the reaction.

-

-

The "Acid Drop" Check (The Secret Step): Wait 2 minutes. The reaction generates propionic acid, likely dropping pH to ~6-7. Action: Add 10 µL of 1 M NaOH or saturated Carbonate to bring pH back to ~8.5.

-

Secondary Addition: Add a second aliquot of 5 µL Propionic Anhydride-d10 . Vortex for 30 seconds.

-

Why? The first aliquot likely succumbed to hydrolysis while neutralizing the buffer. This second shot labels the remaining amines.

-

-

Incubation: Incubate at 50°C for 15 minutes .

-

Extraction (Clean-up): Acidify to pH 3 (to protonate the excess propionic acid waste) and extract with Ethyl Acetate or Hexane (depending on analyte hydrophobicity).

Troubleshooting Guide (Q&A)

Scenario A: "My derivatization yield is <10%."

Root Cause: The pH crashed immediately upon reagent addition. Diagnostic: Did you use a weak buffer (like dilute PBS)? Solution: Propionic anhydride releases 2 moles of acid for every 1 mole of anhydride hydrolyzed.

-

Fix: Switch to Sodium Borate (saturated) or 1 M Bicarbonate . You need high buffering capacity to absorb the acid shock.

Scenario B: "I see 'split peaks' or multiple derivatives for one compound."

Root Cause: Incomplete derivatization of poly-functional molecules (e.g., compounds with both -NH2 and -OH groups). Diagnostic: Mass spectrum shows M+ (d10) and M+ (2xd10) species. Solution:

-

Fix 1: Increase reaction temperature to 60°C. Phenols/Alcohols react slower than amines.

-

Fix 2: Use a catalyst. Adding 5% Pyridine to the reaction mixture acts as an acyl-transfer catalyst, significantly driving the reaction to completion for sterically hindered groups.

Scenario C: "The d10-labeled internal standard signal is variable between replicates."

Root Cause: Hydrolysis variance.[1] If you add the anhydride slowly, or if the vortex intensity varies, the water (hydrolysis) wins the race in some tubes but not others. Solution:

-

Standardize Mixing: Use a multi-tube vortexer.

-

Aprotic Solvent Carrier: Do not add neat anhydride. Dilute the Propionic Anhydride-d10 1:5 in Acetonitrile (MeCN) or Acetone immediately before addition. This improves miscibility and reduces the "droplet effect" where hydrolysis happens at the interface.

Decision Logic: Troubleshooting Flowchart

Caption: Logic flow for diagnosing poor derivatization efficiency.

Frequently Asked Questions (FAQs)

Q: Can I use Phosphate Buffer instead of Borate? A: Yes, but Phosphate has poor buffering capacity at pH 8.5-9.0 (its pKa is ~7.2). You would need a very high concentration (>200mM) to prevent the pH from dropping into the acidic range where the reaction fails. Borate (pKa ~9.2) is chemically superior for this specific reaction.

Q: Why is my d10 reagent turning into acid in the storage bottle? A: Propionic anhydride is extremely hygroscopic. Once opened, atmospheric moisture initiates hydrolysis.

-

Protocol: Store under nitrogen/argon. If the liquid smells strongly of vinegar (acid) rather than the sharp, pungent anhydride odor, it has degraded. Buy small aliquots (e.g., 1 mL ampules) rather than large bottles.

Q: Does this label hydroxyl groups (-OH) or just amines? A: At pH 8-9, it primarily labels primary and secondary amines . Phenols (Tyrosine) will also be labeled. Aliphatic alcohols (Serine/Threonine) are generally not labeled efficiently under aqueous conditions unless you add a catalyst like Pyridine or DMAP and heat the sample.

References

-

Mechanism of Anhydride Hydrolysis

-

Derivatization Protocols in Metabolomics

- Title: Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chrom

- Source: PubMed / Journal of Chrom

-

URL:[Link]

-

Optimization of Propionic Anhydride for LC-MS

-

Histone Derivatization (Standard Propionylation Protocol)

- Title: Chemical derivatization of histones for facilit

- Source: N

-

URL:[Link]

Sources

Technical Support Center: Propionic Anhydride-d10 Quenching Strategies

Core Directive: The "d10" Precision Standard

Working with Propionic anhydride-d10 (CD₃CD₂CO)₂O differs fundamentally from its non-deuterated counterpart in one critical metric: Cost-to-Data Ratio . While the chemistry remains an acylation of nucleophiles (amines, alcohols, thiols), the quenching strategy must prioritize three goals:

-

Quantitative Termination: Stopping the reaction instantly to freeze kinetic time-points.

-

Isotopic Integrity: Preventing H/D back-exchange at the

-carbon, which can occur under highly basic conditions. -

Byproduct Management: Efficiently removing or neutralizing the deuterated propionic acid (CD₃CD₂COOH) byproduct, which can suppress ionization in LC-MS or degrade stationary phases in GC-MS.

This guide moves beyond "add water" and provides chemically rigorous strategies for high-sensitivity applications.

Decision Matrix: Selecting Your Quench

The choice of quenching agent depends entirely on your downstream analytical platform. Use the following logic flow to determine your protocol.